Naphthalenesulfonic acid, dinonyl-, sodium salt
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Overview
Description
Naphthalenesulfonic acid, dinonyl-, sodium salt is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group and two nonyl groups. This compound is commonly used as a surfactant, dispersing agent, and corrosion inhibitor in various industrial applications .
Preparation Methods
The preparation of naphthalenesulfonic acid, dinonyl-, sodium salt involves several steps:
Alkylation: Naphthalene reacts with nonene in the presence of a catalyst such as aluminum chloride to form dinonylnaphthalene.
Sulfonation: The dinonylnaphthalene is then treated with concentrated sulfuric acid to introduce the sulfonic acid group, resulting in dinonylnaphthalenesulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
Industrial production methods typically involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Naphthalenesulfonic acid, dinonyl-, sodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate salts and substituted naphthalene derivatives.
Scientific Research Applications
Naphthalenesulfonic acid, dinonyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of protein-surfactant interactions and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of lubricants, coatings, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, dinonyl-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better dispersion of particles and improved wetting of surfaces. The sulfonic acid group interacts with water molecules, while the nonyl groups interact with hydrophobic substances, facilitating the formation of micelles and emulsions .
Comparison with Similar Compounds
Naphthalenesulfonic acid, dinonyl-, sodium salt can be compared with other similar compounds such as:
Naphthalenesulfonic acid, dinonyl-, barium salt: Similar in structure but uses barium instead of sodium, often used in different industrial applications.
Sodium 2-naphthalenesulfonate: Lacks the nonyl groups, making it less hydrophobic and used in different contexts.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group, giving it different chemical properties and applications.
The uniqueness of this compound lies in its combination of hydrophobic nonyl groups and hydrophilic sulfonic acid group, making it highly effective as a surfactant and dispersing agent.
Properties
CAS No. |
26834-28-6 |
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Molecular Formula |
C28H43NaO3S |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
sodium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
DHQIJSYTNIUZRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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